molecular formula C12H12N2 B1301838 4-(3-Methylpyridin-2-yl)aniline CAS No. 885955-74-8

4-(3-Methylpyridin-2-yl)aniline

Cat. No.: B1301838
CAS No.: 885955-74-8
M. Wt: 184.24 g/mol
InChI Key: RRJCQDVMUGNYKU-UHFFFAOYSA-N
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Description

4-(3-Methylpyridin-2-yl)aniline is an organic compound with the molecular formula C12H12N2 It is a derivative of aniline, where the aniline ring is substituted with a 3-methyl-2-pyridyl group

Mechanism of Action

Target of Action

It is often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a key process in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Result of Action

The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of “4-(3-Methyl-2-Pyridyl)aniline” can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .

Biochemical Analysis

Biochemical Properties

4-(3-Methyl-2-Pyridyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination . The nature of these interactions often involves the formation of resonance-stabilized intermediates, which can influence the reactivity and stability of the compound in biochemical environments.

Cellular Effects

The effects of 4-(3-Methyl-2-Pyridyl)aniline on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the stability and function of cellular proteins, potentially leading to changes in cellular behavior and physiology .

Molecular Mechanism

At the molecular level, 4-(3-Methyl-2-Pyridyl)aniline exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form resonance-stabilized intermediates allows it to interact with various enzymes and proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Methyl-2-Pyridyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which can impact its efficacy and safety in biochemical applications .

Dosage Effects in Animal Models

The effects of 4-(3-Methyl-2-Pyridyl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity profile is essential for its safe and effective use in research and therapeutic applications .

Metabolic Pathways

4-(3-Methyl-2-Pyridyl)aniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to participate in nucleophilic substitution and free radical reactions plays a crucial role in its metabolic activity .

Transport and Distribution

Within cells and tissues, 4-(3-Methyl-2-Pyridyl)aniline is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function in biological systems .

Subcellular Localization

The subcellular localization of 4-(3-Methyl-2-Pyridyl)aniline is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding the compound’s localization is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Methylpyridin-2-yl)aniline can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpyridin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, particularly in the pyridyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(3-Methylpyridin-2-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

4-(3-Methylpyridin-2-yl)aniline can be compared with other similar compounds, such as:

    4-(2-Pyridyl)aniline: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-(3-Pyridyl)aniline: Similar structure but without the methyl substitution, leading to different chemical properties.

    4-(4-Methyl-2-Pyridyl)aniline: The position of the methyl group can influence the compound’s reactivity and interactions.

Properties

IUPAC Name

4-(3-methylpyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJCQDVMUGNYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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